6-Alkynyl-fucose Exhibits Superior Potency Over 2-Fluoro-fucose in Inhibiting Cellular Fucosylation
In a direct head-to-head comparison using lectin blotting with AAL (which detects α1,6-fucosylation) in Huh7 hepatoma cells, 6-Alkynyl-fucose demonstrated substantially greater potency than the established inhibitor 2-fluoro-fucose. At an equal concentration of 200 µM, 6-Alk-Fuc almost completely abolished the AAL signal, whereas 2-F-Fuc only partially reduced it [1].
| Evidence Dimension | Inhibition of α1,6-fucosylation (AAL lectin blot signal) |
|---|---|
| Target Compound Data | 200 µM 6-Alkynyl-fucose (6-Alk-Fuc) |
| Comparator Or Baseline | 200 µM 2-fluoro-fucose (2-F-Fuc) |
| Quantified Difference | Near-complete signal abolition by 6-Alk-Fuc vs. partial reduction by 2-F-Fuc at equal concentration |
| Conditions | Huh7 human hepatoma cells; 48 h treatment; AAL lectin blotting |
Why This Matters
This directly quantifiable potency difference guides scientists to select 6-Alkynyl-fucose when near-complete inhibition of cellular fucosylation is required, and justifies its procurement over less potent alternatives like 2-F-Fuc.
- [1] Kizuka, Y., et al. (2017). An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3. Cell Chemical Biology, 24(12), 1467-1478.e5. (Figure 2A) View Source
